molecular formula C21H24ClN3O3 B4516858 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B4516858
M. Wt: 401.9 g/mol
InChI Key: ZVYNDCMSVMQBSA-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers and chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-pressure reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, sodium hydroxide for substitution, and hydrogen peroxide for oxidation. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-15-3-6-17(7-4-15)28-14-20(26)23-19-13-16(5-8-18(19)22)21(27)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNDCMSVMQBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 6
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide

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